molecular formula C8H16O6 B1584996 Butanedioic acid, polymer with 1,4-butanediol CAS No. 25777-14-4

Butanedioic acid, polymer with 1,4-butanediol

Cat. No. B1584996
CAS RN: 25777-14-4
M. Wt: 208.21 g/mol
InChI Key: FQINETJTVSEXPE-UHFFFAOYSA-N
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Description

“Butanedioic acid, polymer with 1,4-butanediol” is a type of aliphatic polyester . It is synthesized from 1,4-butanediol and predominantly renewable dicarboxylic acids containing even numbered carbons . This polymer has a large potential as a sustainable plastic .


Synthesis Analysis

The synthesis of this polymer involves melt polymerizations conducted up to 220 °C with titanium tetrabutoxide as a polymerization catalyst . Two polymerization methods were applied: (1) stoichiometrically equivalent amounts of diol and diacid with 14 hours under argon followed by 10 hours under reduced pressure, (2) a 10 mol % excess of diol, with 6 hours under the inert gas and 6 hours under reduced pressure .


Molecular Structure Analysis

The molecular weight properties of the polyesters were determined by size exclusion chromatography in chloroform and polystyrene as calibration standards . For the polyesters with the C6 to C20 diacids, Mw obtained by Method 1 lied between 15,800 to 31,200 g/mol, and for Method 2 between 27,000 and 180,400 g/mol .


Chemical Reactions Analysis

The microstructure of the polymers was verified using 1H NMR and 13C NMR spectra . Peaks associated with end-groups were identified .


Physical And Chemical Properties Analysis

Thermal properties of the polymers were determined by differential scanning calorimetry, dynamic mechanical analysis, and thermal gravimetric analysis . For the polyesters obtained with C6 to C20 diacids, the highest Tg was 1.25 °C (from tan δ) and the highest Tm was 88.8 °C, both with the C20 diacid . The wettability of the original polymers and after their VUV photo-oxidation was measured by contact angle goniometry with water .

Scientific Research Applications

Biotechnology: Biocatalytic Routes to Commodity Chemicals

In biotechnology, metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks demonstrates a significant application. This approach utilizes a pathway-identification algorithm and a systems-based metabolic engineering strategy to produce BDO, an important commodity chemical used in manufacturing valuable polymers, directly from glucose, xylose, sucrose, and biomass-derived mixed sugar streams. This not only underscores the potential of biotechnology in producing commodity chemicals from renewable resources but also highlights the environmental benefits of reducing reliance on oil and natural gas feedstocks (Yim et al., 2011).

Materials Science: Development of Biodegradable Polymers

In materials science, the development of degradable poly(β-amino esters) synthesized via the addition of secondary amines to 1,4-butanediol diacrylate showcases the application in creating biodegradable materials. These polymers, which degrade hydrolytically into 1,4-butanediol and β-amino acids, present a noncytotoxic alternative for applications such as synthetic transfection vectors. This research demonstrates the potential of butanedioic acid polymers in the development of biodegradable materials with medical applications, offering an environmentally friendly alternative to conventional plastics (Lynn & Langer, 2000).

Environmental Engineering: Biodegradable Plastic Production

The production of biodegradable polymer poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)] through a one-step cultivation process using Cupriavidus sp. signifies an application in environmental engineering. This process, which uses oleic acid and 1,4-butanediol as carbon sources, highlights the feasibility of producing biodegradable plastics with significant environmental benefits, such as reducing plastic waste and promoting sustainable materials production (Rahayu et al., 2008).

Future Directions

The current massive environmental issues caused by the use of plastics have led to a great need for sustainable plastics . Therefore, governments, industry, and universities are investing a great deal of effort into finding sustainable solutions to address the growing energy crisis . This polymer, being predominantly synthesized from renewable dicarboxylic acids, has a large potential as a sustainable plastic .

properties

IUPAC Name

butanedioic acid;butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.C4H10O2/c5-3(6)1-2-4(7)8;5-3-1-2-4-6/h1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQINETJTVSEXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CO.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25777-14-4
Record name Butanedioic acid, polymer with 1,4-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25777-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanedioic acid;butane-1,4-diol

CAS RN

25777-14-4
Record name Butanedioic acid, polymer with 1,4-butanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025777144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, polymer with 1,4-butanediol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods

Procedure details

A solution of 590.5 g (5 moles) succinic acid in 602 g (5.1 moles) 1,4-butanediol was introduced at 100° C. into a reaction apparatus made of acid-resistant material with a volume of 5 liters, which was fitted with a high-speed stirrer system of the usual type (turbine agitator; speed of rotation 800 to 1200 rpm) and a distillation column (10 theoretical plates). The mixture was rapidly heated, with stirring, to a reaction temperature of 120 to 130° C. and the water of reaction formed was distilled off at normal pressure. The remainder of the water of reaction was finally removed after a residence time of 1.5 hours at a pressure of 400 mbar and at a reaction temperature of 130 to 160° C. The desired degree of esterification was achieved after a further residence time of 2.0 hours (3.5 hours in total). The oligomeric 1,4-butanediol succinate (1095 g) which was obtained had an average degree of oligoesterification (=number of molecules of succinic acid in the oligoester) of n=4 (as measured by gel permeation chromatography) and an acid number of 58 mg KOH/g reaction mixture.
Quantity
590.5 g
Type
reactant
Reaction Step One
Quantity
602 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butanedioic acid, polymer with 1,4-butanediol
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Butanedioic acid, polymer with 1,4-butanediol
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Butanedioic acid, polymer with 1,4-butanediol
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Butanedioic acid, polymer with 1,4-butanediol
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Butanedioic acid, polymer with 1,4-butanediol
Reactant of Route 6
Butanedioic acid, polymer with 1,4-butanediol

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